6-Aminouracil can be synthesized from uracil through various chemical reactions, including nucleophilic substitutions and condensation reactions. It belongs to the class of heterocyclic compounds, specifically pyrimidines, which are known for their role in biological systems, including nucleic acids and coenzymes.
The synthesis of 6-aminouracil can be achieved through several methods:
These methods highlight the versatility of 6-aminouracil as a precursor in organic synthesis.
The molecular structure of 6-aminouracil consists of a pyrimidine ring with an amino group at position six and carbonyl groups at positions two and four. The structural formula can be represented as follows:
Key data regarding its structure include:
6-Aminouracil participates in various chemical reactions that expand its utility:
These reactions illustrate the compound's reactivity and potential for generating diverse derivatives.
The mechanism of action for compounds derived from 6-aminouracil often involves interaction with biological targets such as enzymes or receptors:
6-Aminouracil exhibits several notable physical and chemical properties:
Key analytical data include:
6-Aminouracil is primarily utilized in scientific research for:
The discovery of 6-aminouracil (4-amino-2,6-dihydroxypyrimidine) dates back to early 20th-century investigations into pyrimidine chemistry. Early synthetic routes involved condensation reactions of urea with malonic acid derivatives or cyanoacetic acid, followed by amination. By the mid-1900s, optimized methods emerged, such as the high-yield (~95%) synthesis from ethyl cyanoacetate and urea under acidic conditions, establishing it as a foundational scaffold for heterocyclic chemistry [7]. Its identification coincided with growing interest in nucleic acid components, positioning 6-aminouracil as a critical precursor for modified nucleobases and therapeutic agents. The compound gained further attention through the National Research Council Chemical-Biological Coordination Center studies in 1955, which documented preliminary toxicological data [7].
6-Aminouracil (CAS No. 873-83-6) is a dihydroxypyrimidine derivative formally classified as an aminopyrimidinedione. Its core structure consists of a pyrimidine ring substituted with amino, carbonyl, and hydroxyl groups, leading to multiple tautomeric forms and naming conventions:
The molecule exhibits tautomerism between lactam (dione, A) and lactim (hydroxy, B) forms. X-ray crystallography confirms predominant lactam-lactim character with hydrogen bonding governing solid-state packing. Its planar geometry facilitates stacking interactions with biomolecules like DNA [1] [3].
Table 1: Nomenclature and Identifiers for 6-Aminouracil
Identifier Type | Value |
---|---|
CAS Registry Number | 873-83-6 |
Molecular Formula | C₄H₅N₃O₂ |
Molecular Weight | 127.10 g/mol |
Preferred IUPAC Name | 6-Aminopyrimidine-2,4(1H,3H)-dione |
Common Synonyms | 4-Amino-2,6-dihydroxypyrimidine; 4-ADHP; NSC 7367 |
6-Aminouracil serves as a versatile pharmacophore with documented bioactivities:
Table 2: Key Biologically Active 6-Aminouracil Derivatives
Derivative Structure | Biological Activity | Reference |
---|---|---|
1,3-Dimethyl-5-cinnamoyl-6-aminouracil | Anti-P388 leukemia (in vivo, T/C = 124) | [1] |
6-[(2-Morpholinoethyl)amino]-1,3-dimethyl-5-cinnamoyluracil | Cytotoxic to L1210 leukemia (in vitro) | [1] |
6-[(2-Piperidinoethyl)amino]-1,3-dimethyl-5-cinnamoyluracil | Cytotoxic to L1210 leukemia (in vitro) | [1] |
The scaffold’s synthetic flexibility enables rational drug design. Electrophilic C5 acylation (e.g., with cinnamoyl chlorides) enhances anticancer activity, while N1/N3 alkylation modulates solubility and target engagement [1] [6]. Its role in synthesizing fused heterocycles (e.g., deazaflavins) further broadens its pharmacological relevance [7].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: